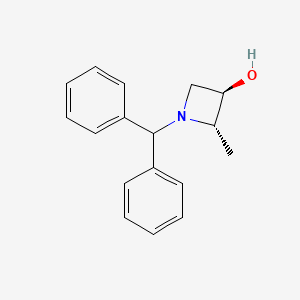
4-Bromo-2-chloro-3-fluoroiodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-chloro-3-fluoroiodobenzene is a polyhalogenated benzene derivative with the molecular formula C6H2BrClFI and a molecular weight of 335.34 g/mol. This compound is characterized by the presence of four different halogen atoms (bromine, chlorine, fluorine, and iodine) attached to a benzene ring, making it a unique and versatile molecule in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-3-fluoroiodobenzene typically involves multi-step reactions starting from simpler halogenated benzene derivatives. One common method involves the sequential halogenation of benzene, where each halogen is introduced under specific conditions to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, is common in industrial settings to introduce the halogen atoms efficiently.
化学反応の分析
Types of Reactions
4-Bromo-2-chloro-3-fluoroiodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution (NAS): The fluoride group in this compound is favorable for nucleophilic aromatic substitution, where the fluorine atom is displaced by nucleophiles such as amines, creating substituted aryl amine bonds.
Metal-Catalyzed Cross-Coupling Reactions: The iodide and bromide functional groups are preferred in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
NAS Reactions: Common reagents include amines and strong bases, with reactions typically conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Cross-Coupling Reactions: Palladium or nickel catalysts are often used, along with ligands and bases such as potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, NAS reactions with amines yield substituted aryl amines, while cross-coupling reactions produce various biaryl or aryl-alkyne compounds.
科学的研究の応用
4-Bromo-2-chloro-3-fluoroiodobenzene has several scientific research applications, including:
Chemical Synthesis: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules through various substitution and coupling reactions.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), particularly in the development of halogenated drug candidates.
Material Science: It is employed in the preparation of advanced materials, such as polymers and liquid crystals, due to its unique halogenation pattern.
Radiochemistry: The compound is used in the synthesis of radiolabeled compounds for medical imaging and diagnostics.
作用機序
The mechanism of action of 4-Bromo-2-chloro-3-fluoroiodobenzene in chemical reactions involves the activation of its halogen atoms, which can participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in NAS reactions, the fluorine atom is activated and displaced by nucleophiles, while in cross-coupling reactions, the iodide and bromide groups are activated by metal catalysts.
類似化合物との比較
4-Bromo-2-chloro-3-fluoroiodobenzene can be compared with other polyhalogenated benzene derivatives, such as:
4-Bromo-2-fluoro-1-iodobenzene: Similar in structure but lacks the chlorine atom, making it less versatile in certain reactions.
3-Chloro-4-fluoroiodobenzene: Lacks the bromine atom, which affects its reactivity and applications in cross-coupling reactions.
2-Bromo-4-fluoro-1-iodobenzene: Another similar compound with different halogenation patterns, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific halogenation pattern, which provides a balance of reactivity and stability, making it a valuable compound in various chemical and industrial applications.
特性
IUPAC Name |
1-bromo-3-chloro-2-fluoro-4-iodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-3-1-2-4(10)5(8)6(3)9/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDCMTZSIZCQSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)F)Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2409266.png)
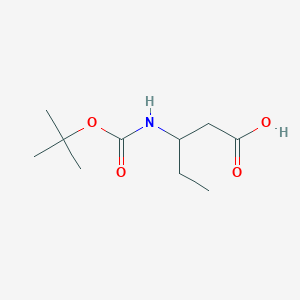
![N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2409269.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide](/img/structure/B2409271.png)
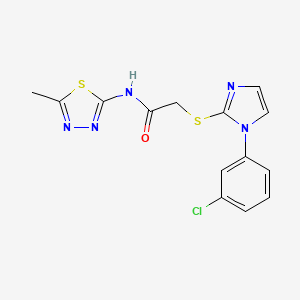
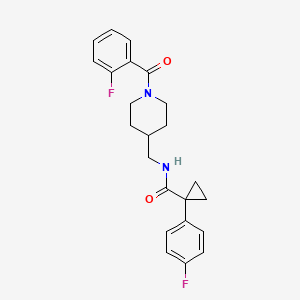
![methyl 4-(2-{[4-(5-chloropyridin-2-yl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B2409275.png)
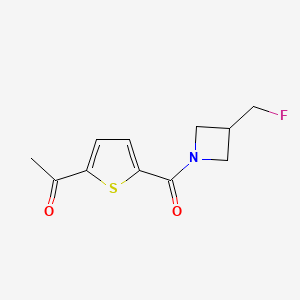
![1-methyl-4-[1-(2-methylprop-2-en-1-yl)pyrrolidin-2-yl]-1H-pyrazole](/img/structure/B2409278.png)
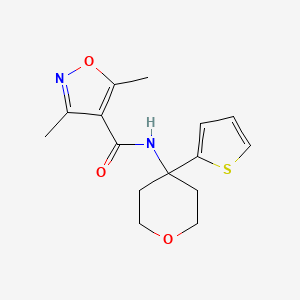
![ethyl [3-(2-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate](/img/structure/B2409282.png)
